2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole
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Overview
Description
2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole is an organic compound with a complex structure that includes a benzimidazole core substituted with a 4-methoxyphenyl group and a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The benzimidazole core can be reduced under specific conditions to yield a dihydrobenzimidazole.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)ethylamine
- 2-(4-methoxyphenyl)butyric acid
- 4-(4-methoxyphenyl)butyric acid
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole has a unique combination of functional groups that confer distinct chemical and biological properties. Its benzimidazole core is particularly significant for its potential bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylbutyl)benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-4-14(2)13-21-18-8-6-5-7-17(18)20-19(21)15-9-11-16(22-3)12-10-15/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
NYGYLARQUDBCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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